1-Methyl-2,3-dihydro-1H-borole
CAS No.: 102618-33-7
Cat. No.: VC18838316
Molecular Formula: C5H9B
Molecular Weight: 79.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102618-33-7 |
---|---|
Molecular Formula | C5H9B |
Molecular Weight | 79.94 g/mol |
IUPAC Name | 1-methyl-2,3-dihydroborole |
Standard InChI | InChI=1S/C5H9B/c1-6-4-2-3-5-6/h2,4H,3,5H2,1H3 |
Standard InChI Key | ZSMSKWKJBLDXDE-UHFFFAOYSA-N |
Canonical SMILES | B1(CCC=C1)C |
Introduction
Molecular and Structural Characteristics
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the electronic environment of 1-methyl-2,3-dihydro-1H-borole. The ¹¹B NMR signal for related boroles typically appears in the range of δ 50–70 ppm, consistent with three-coordinate boron centers . For example, the transmetalation product 4-butyl-2,3-dihydro-5-phenyl-1-fluoro-1H-borole exhibits a ¹¹B NMR signal at δ 62.5 ppm . Additionally, ¹H NMR spectra reveal distinct resonances for the methyl group (δ ~1.2 ppm) and olefinic protons (δ ~5.5–6.0 ppm) .
Synthetic Methodologies
Transmetalation of Aluminacarbocycles
A prominent route to 1-methyl-2,3-dihydro-1H-borole involves the transmetalation of aluminacarbocycles with boron halides. This method, catalyzed by Cp₂ZrCl₂, enables the transfer of a boron atom from reagents such as BF₃·Et₂O, BCl₃, or BBr₃ to preformed aluminacyclic intermediates . For instance, reacting Al(C₄H₆)₃ with BF₃·Et₂O at –60°C in tetrahydrofuran (THF) yields 1-methyl-2,3-dihydro-1H-borole derivatives in moderate yields (e.g., 52% for 4-butyl-5-phenyl-1-fluoro variant) . The use of THF stabilizes the product via donor-acceptor complexes, preventing thermal decomposition during purification.
Magnesium-Diene Addition Strategies
Alternative syntheses employ magnesium-diene adducts derived from dienes like isoprene or 2,3-dimethylbutadiene. Treatment with boron halides such as BCl₂(NR₂) (R = Me, Et, iPr) generates C-substituted 2,5-dihydro-1H-boroles . For example, reacting 1,3-pentadiene with Mg/BCl₂(NMe₂) in THF produces 2-methyl-2,5-dihydro-1H-borole (2-MeC₄H₅BNMe₂) with high regioselectivity . This method benefits from mild conditions and compatibility with diverse substituents.
Electronic Properties and Anti-Aromaticity
Anti-Aromatic Character
Boroles, including 1-methyl-2,3-dihydro-1H-borole, exhibit anti-aromaticity due to their 4π-electron systems. Nucleus-independent chemical shift (NICS) calculations for related boroles reveal pronounced paratropic ring currents, with NICS(–1/+1) values exceeding 24 ppm . For instance, benzene-fused boroles like 1-boraindene show NICS values of 26.88 ppm, indicative of stronger anti-aromaticity compared to non-fused analogues . The methyl substituent in 1-methyl-2,3-dihydro-1H-borole may slightly modulate this effect through steric and electronic interactions.
Lewis Acidity
The boron center in 1-methyl-2,3-dihydro-1H-borole acts as a strong Lewis acid, forming stable adducts with Lewis bases such as THF, pyridine, and triethylphosphine oxide (Et₃PO) . Adduct formation shifts the ¹¹B NMR signal upfield (e.g., δ 10–20 ppm for four-coordinate boron), confirming coordination . These interactions are reversible under vacuum, enabling the recovery of the parent borole .
Reactivity and Functionalization
Ring-Expansion Reactions
1-Methyl-2,3-dihydro-1H-borole undergoes ring-expansion reactions with organic azides, yielding BN-naphthalenes via nitrogen-atom insertion . For example, reaction with PhN₃ produces a BN-fused heterocycle, a transformation driven by the relief of anti-aromatic strain. This reactivity parallels that of other boroles, underscoring their utility in constructing boron-nitrogen frameworks.
Halogenation and Cross-Coupling
Electrophilic halogenation at the boron center (e.g., using X₂ or HX) generates 1-halo-1H-boroles, which serve as intermediates in cross-coupling reactions . For instance, 1-bromo derivatives form stable THF complexes (10a–c·THF) that resist decomposition during distillation . These halogenated species are precursors to boronic esters and other functionalized materials.
Applications in Organic Synthesis
Steroid Functionalization
1-Methyl-2,3-dihydro-1H-borole derivatives have been employed to introduce borolan fragments into steroid skeletons . This modification enhances the bioavailability and metabolic stability of steroid-based pharmaceuticals, leveraging boron’s ability to mimic carbon in bioactive molecules.
Polymer and Material Science
The anti-aromatic and electron-deficient nature of 1-methyl-2,3-dihydro-1H-borole makes it a candidate for conductive polymers and organic semiconductors. Its incorporation into π-conjugated systems could tune electronic properties for optoelectronic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume